2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-1-(3-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-25-11-6-4-5-10(9-11)23-16(19)14(17(20)24)15-18(23)22-13-8-3-2-7-12(13)21-15/h2-9H,19H2,1H3,(H2,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHKMVNVTYIPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 1-(2-aminophenyl)pyrroles with substituted aldehydes in the presence of acetic acid and methanol as solvents. The reaction is refluxed for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate. These catalysts facilitate the cyclization and subsequent reactions under controlled conditions to yield high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological properties depending on the substituents introduced .
Scientific Research Applications
2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Features and Properties of Analogs
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl analog (C₁₇H₁₂N₆) exhibits superior corrosion inhibition due to its electron-donating NH₂ group, which enhances adsorption on metal surfaces . In contrast, the target compound’s 3-MeO-phenyl group may reduce metal-binding affinity.
- Carboxamide vs. Nitrile: Replacing carboxamide with nitrile (as in the 4-aminophenyl analog) increases hydrophobicity, improving surface coverage on steel in acidic media .
- Phenyl Ring Substitutions : Derivatives with halogenated phenyl groups (e.g., 3,5-dichlorophenyl in ) show higher melting points (>250°C) due to increased molecular symmetry and intermolecular forces .
Corrosion Inhibition:
The 4-aminophenyl analog (AHPQC) demonstrated 91% inhibition efficiency for C38 steel in 1 M HCl, attributed to:
Adsorption Behavior: Langmuir isotherm adherence (R² > 0.99), with ΔG°ads ≈ -14.6 kJ/mol, indicating physisorption via protonated NH₂ and quinoxaline N-atoms .
Electrochemical Performance: Polarization resistance (Rp) increased from 76 kΩ·cm² (blank) to 845 kΩ·cm² (1.2 mM inhibitor), suppressing both anodic dissolution and cathodic H₂ evolution .
Anticancer Activity:
However, its efficacy remains unquantified in the provided evidence.
Pharmacological Potential:
- Solubility : Ethyl ester derivatives (e.g., ) exhibit higher logP values (~4.5) compared to carboxamides (~2.8), suggesting improved membrane permeability .
- Target Interactions : Thienylmethylene-substituted analogs () may engage in π-π stacking with aromatic residues in enzyme active sites, though in vitro data are lacking.
Biological Activity
2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.32 g/mol. The compound features a pyrroloquinoxaline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄O₂ |
| Molecular Weight | 284.32 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(N)c1ccccc(c2c[nH]c3c2ccn(c2c[nH]c(c2ccccc2)C(=O)N)cc3)cc1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may exert its effects through:
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting various kinases involved in cancer cell proliferation.
- DNA Intercalation : Similar to other quinoxaline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against different cancer cell lines:
- Cell Lines Tested :
- A431 (human epidermoid carcinoma)
- HepG2 (human liver cancer)
- HCT-15 (colon carcinoma)
The compound demonstrated significant cytotoxic effects across these cell lines with IC50 values ranging from 0.29 to 0.90 µM, comparable to the reference drug doxorubicin .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary studies have indicated effectiveness against certain bacterial strains, suggesting potential applications in treating infections .
Case Study 1: Anticancer Efficacy
In a controlled study involving A431 cells, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell viability. The most effective concentration yielded an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating a promising candidate for further development .
Case Study 2: Mechanistic Insights
Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer progression. This interaction was further validated by experimental assays demonstrating reduced phosphorylation of key signaling proteins .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. A quinoxaline core is functionalized via condensation reactions, followed by cyclization and substitution. For example, amide formation can be achieved using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions . Key intermediates, such as pyrroloquinoxaline precursors, may require purification via column chromatography (silica gel, gradient elution) to isolate regioisomers. Reaction progress should be monitored by TLC and confirmed via LCMS .
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for confirming regiochemistry and substituent placement. For instance, the methoxyphenyl group’s aromatic protons show distinct splitting patterns in ¹H NMR (δ 6.8–7.5 ppm), while the pyrrolo NH₂ appears as a broad singlet (δ ~5.5 ppm) . X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in related quinoxaline derivatives, where bond angles and torsional conformations resolve ambiguities in fused-ring systems .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodological Answer : Initial screening should focus on in vitro cytotoxicity (e.g., MTT assay against cancer cell lines) and antimicrobial activity (MIC determination via broth microdilution). Structural analogs, such as 3-carboxamide-substituted quinoxalines, have shown antitumor activity by intercalating DNA or inhibiting kinases . Dose-response curves and IC₅₀ calculations should be statistically validated (n ≥ 3 replicates) .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and binding affinities. Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) identifies favorable substituent orientations. Reaction path search algorithms, combined with quantum chemical calculations, streamline the identification of energetically feasible synthetic routes .
Q. What strategies resolve contradictory data in biological activity studies?
- Methodological Answer : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, pH). Use orthogonal assays (e.g., fluorescence polarization for kinase inhibition vs. cell viability) to confirm mechanisms. Meta-analysis of SAR datasets, adjusted for confounding variables (e.g., logP, solubility), can clarify trends . Additionally, reproduce experiments under standardized OECD guidelines to ensure reproducibility .
Q. How is reaction scalability addressed for gram-scale synthesis?
- Methodological Answer : Transitioning from milligram to gram-scale requires optimizing solvent systems (e.g., switching from DMF to acetonitrile for easier removal) and catalyst loadings. Process Analytical Technology (PAT) tools, such as in-situ FTIR, monitor reaction kinetics. Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing byproducts .
Q. What advanced techniques assess stability under physiological conditions?
- Methodological Answer : Forced degradation studies (acid/base, oxidative, thermal stress) coupled with HPLC-UV/MS identify degradation products. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life. Plasma stability assays (incubation in human plasma at 37°C, sampled at 0–24h) quantify hydrolysis rates, guided by LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
